

cross-reactivity studies of Butanimine with other reagents

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Compound of Interest

Compound Name: Butanimine

Cat. No.: B14748675

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A Comparative Guide to the Cross-Reactivity of Butanimine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of **Butanimine** with a panel of structurally and functionally related reagents. Understanding the cross-reactivity profile of a compound is critical in drug development and analytical science to ensure specificity and minimize off-target effects or analytical interferences. The data and protocols presented herein offer a framework for assessing the selectivity of **Butanimine** in various experimental contexts.

Quantitative Cross-Reactivity Data

The cross-reactivity of **Butanimine** was evaluated against a series of related imines, amines, and carbonyl compounds using a competitive enzyme-linked immunosorbent assay (ELISA). The results are summarized below, expressed as the percentage of cross-reactivity relative to **Butanimine** (defined as 100%). The IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the signal) was determined for each compound, and the percent cross-reactivity was calculated using the formula:

$$(\% \text{ Cross-Reactivity}) = (\text{IC}_{50} \text{ of } \mathbf{Butanimine} / \text{IC}_{50} \text{ of Test Compound}) \times 100$$

Compound Tested	Chemical Class	IC50 (nM)	% Cross-Reactivity
Butanimine	Imine	50	100%
Propanimine	Imine	250	20%
Pentanimine	Imine	150	33%
Butylamine	Primary Amine	> 10,000	< 0.5%
sec-Butylamine	Primary Amine	> 10,000	< 0.5% ^[1]
Butanal	Aldehyde	> 10,000	< 0.5%
Acetone	Ketone	> 10,000	< 0.5%

Note: The data presented in this table are illustrative and intended to provide a framework for a comparative analysis.

Experimental Protocols

A competitive ELISA was developed to quantitatively assess the cross-reactivity of various compounds with an antibody raised against **Butanimine**.

Materials:

- 96-well microtiter plates
- **Butanimine**-horseradish peroxidase (HRP) conjugate
- Anti-**Butanimine** polyclonal antibody
- **Butanimine** standard and test compounds
- Phosphate-buffered saline (PBS)
- Wash buffer (PBS with 0.05% Tween-20)
- Blocking buffer (PBS with 1% bovine serum albumin)
- TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

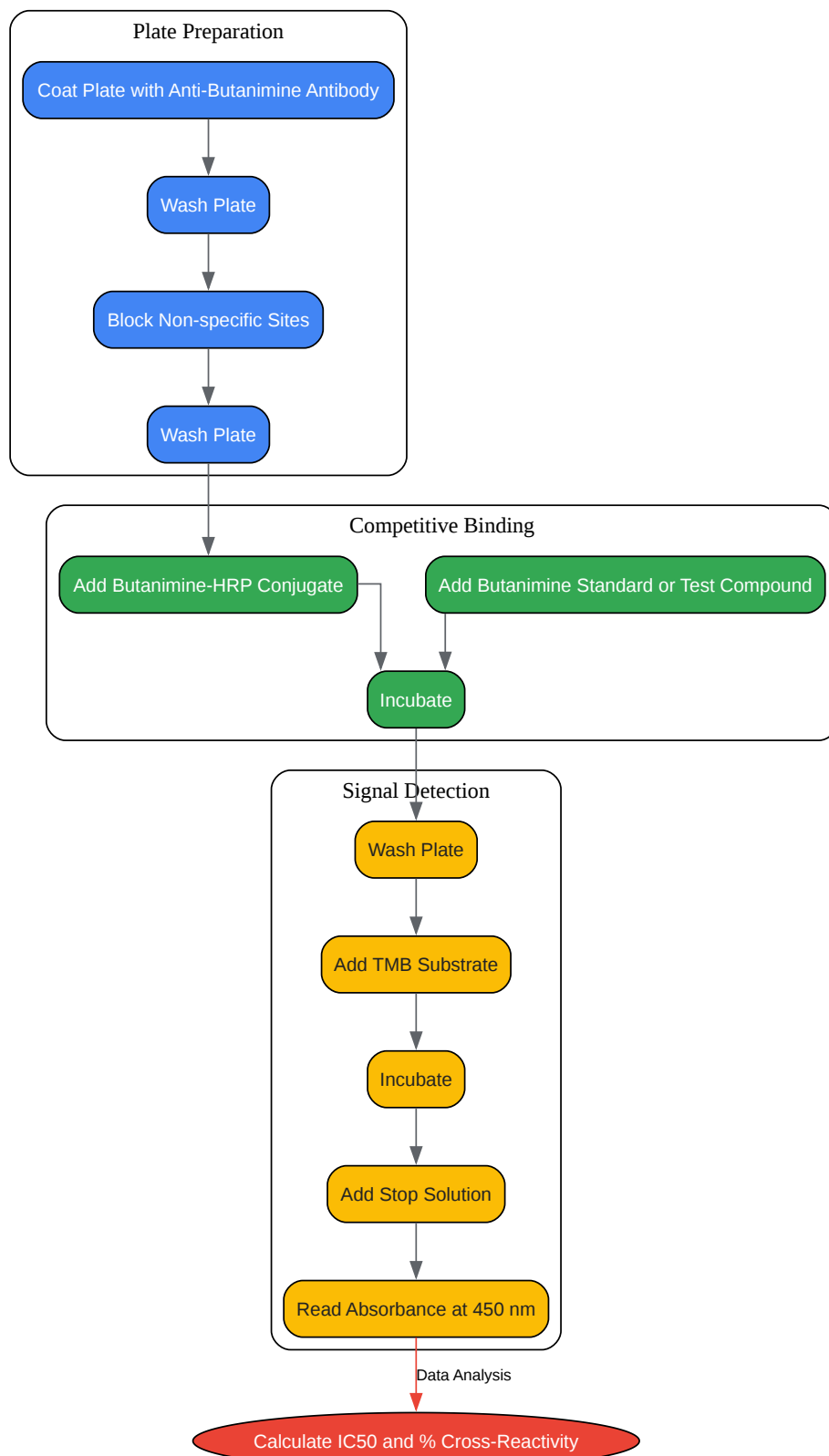
- Stop solution (2 M sulfuric acid)
- Microplate reader

Procedure:

- Coating: Microtiter plates were coated with the anti-**Butanimine** antibody (100 µL/well of a 1 µg/mL solution in PBS) and incubated overnight at 4°C.
- Washing: The plates were washed three times with wash buffer.
- Blocking: The remaining protein-binding sites were blocked by adding 200 µL/well of blocking buffer and incubating for 1 hour at room temperature.
- Washing: The plates were washed three times with wash buffer.
- Competitive Reaction: 50 µL of **Butanimine**-HRP conjugate (at a pre-determined optimal dilution) and 50 µL of either **Butanimine** standard or test compound (at various concentrations) were added to the wells. The plate was incubated for 1 hour at room temperature.
- Washing: The plates were washed five times with wash buffer to remove unbound reagents.
- Substrate Addition: 100 µL of TMB substrate solution was added to each well, and the plate was incubated in the dark for 15 minutes at room temperature.
- Stopping the Reaction: The enzymatic reaction was stopped by adding 50 µL of stop solution to each well.
- Data Acquisition: The absorbance was read at 450 nm using a microplate reader.
- Data Analysis: A standard curve was generated by plotting the absorbance against the logarithm of the **Butanimine** concentration. The IC₅₀ values for **Butanimine** and the test compounds were determined from their respective dose-response curves.

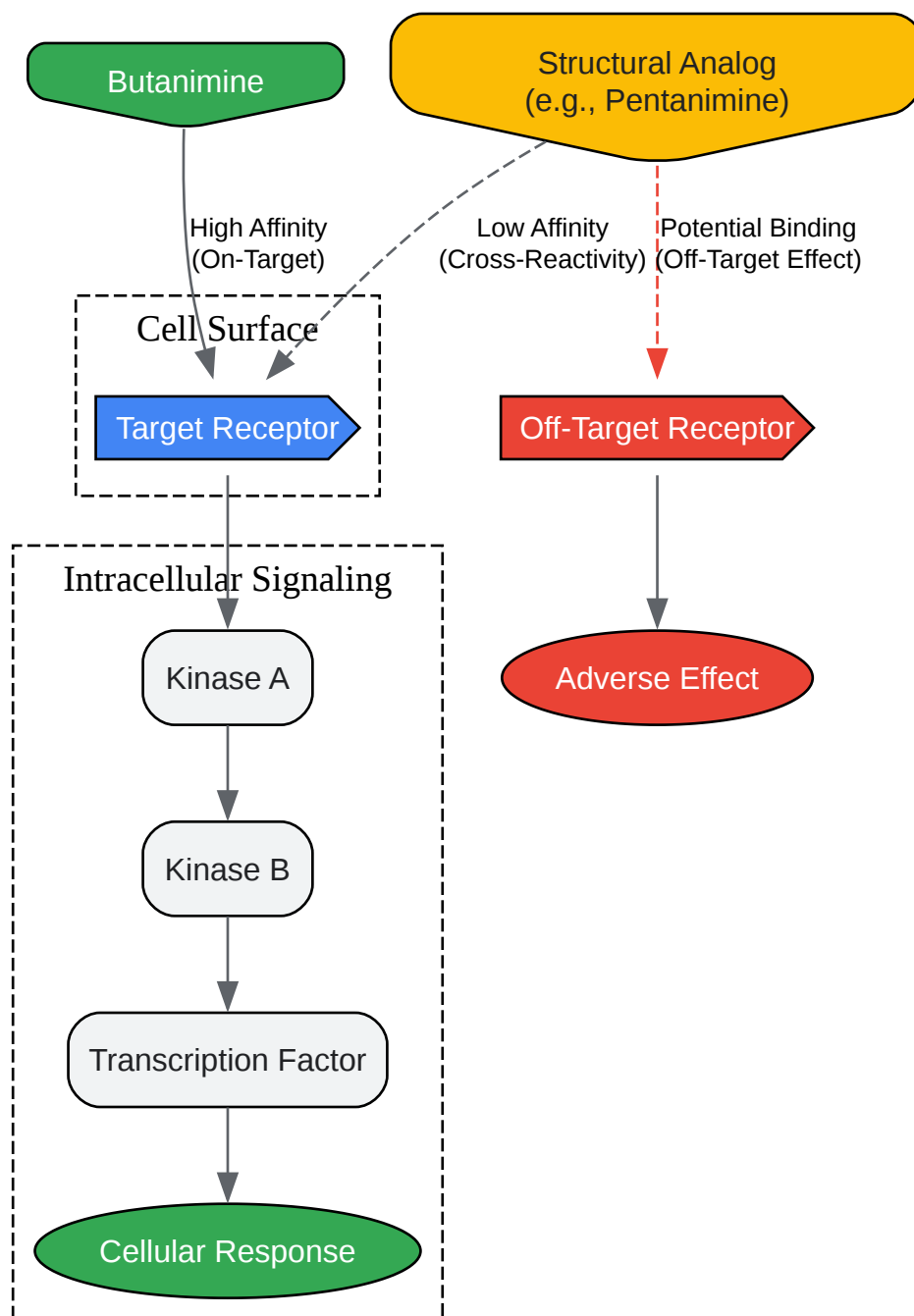
Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where **Butanimine** specificity is crucial.



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Caption: Workflow for the competitive ELISA to determine **Butanimine** cross-reactivity.

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Caption: Hypothetical signaling pathway illustrating on-target vs. off-target effects.

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References

- 1. n-Butylamine - Wikipedia [en.wikipedia.org]
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